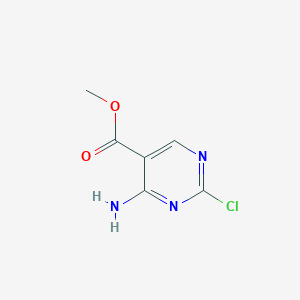![molecular formula C15H13ClO2 B1454281 3-[(3-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160260-01-4](/img/structure/B1454281.png)
3-[(3-Methylbenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
3-[(3-Methylbenzyl)oxy]benzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty reagent in the identification and quantification of proteins, helping to understand their interactions and dynamics within a biological system.
Alzheimer’s Disease Research
This chemical serves as a precursor in synthesizing molecules that combat symptoms of Alzheimer’s disease . It’s involved in the creation of 2-arylbenzofuran-based molecules, which have shown potential in addressing the pathological aspects of this neurodegenerative condition.
Cancer Research
In the field of oncology, 3-[(3-Methylbenzyl)oxy]benzoyl chloride is used to optimize dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) . These inhibitors play a crucial role in tumor growth inhibition, making this compound valuable for developing new cancer therapies.
Antibacterial and Antioxidant Applications
The compound has been used to synthesize novel benzamide compounds with significant in vitro antibacterial and antioxidant activities . These activities are crucial for developing new drugs and treatments for various bacterial infections and conditions caused by oxidative stress.
Synthesis of Diarylmethanes
3-[(3-Methylbenzyl)oxy]benzoyl chloride: is employed in the synthesis of diarylmethanes, which are important intermediates in organic chemistry . This process typically involves palladium-catalyzed cross-coupling reactions, showcasing the compound’s versatility in chemical synthesis.
Advanced Battery Science and Technology
The compound is also relevant in the research and development of advanced battery technologies . Its chemical properties can be harnessed to improve the performance and efficiency of battery components, contributing to the advancement of energy storage solutions.
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-4-2-5-12(8-11)10-18-14-7-3-6-13(9-14)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHOJPOQBUDNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylbenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)







![2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1454213.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde](/img/structure/B1454216.png)


